Aluminum,2,6,6-tetramethyl-3,5-heptanedionato)-
Description
Properties
InChI |
InChI=1S/3C11H20O2.Al/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIGDHMCMRAAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Al] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60AlO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14319-08-5 | |
| Record name | NSC174884 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Biological Activity
Aluminum, 2,6,6-tetramethyl-3,5-heptanedionato, commonly referred to as aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) or Al(TMHD)₃, is a coordination compound that has garnered attention in various scientific fields due to its unique properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicine and biology, and relevant case studies.
- Molecular Formula: C₃₃H₆₃AlO₆
- Molecular Weight: 576.78 g/mol
- Appearance: White powder or crystals
- Melting Point: 264-267 °C
- CAS Number: 14319-08-5
The biological activity of aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionato) is primarily attributed to its ability to form stable complexes with various biomolecules. This coordination capability allows it to interact with metal ions and organic molecules within biological systems. The compound is known to influence several biochemical pathways by modulating the reactivity and stability of these interactions.
Biological Applications
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Drug Delivery Systems
- Research indicates that Al(TMHD)₃ can be utilized in drug delivery systems due to its favorable solubility and stability characteristics. The compound's ability to form complexes with therapeutic agents enhances their bioavailability and efficacy.
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Medical Imaging Agents
- Ongoing studies are evaluating the potential of aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionato) as a component in medical imaging agents. Its coordination properties may improve the contrast and clarity of imaging techniques.
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Antimicrobial Activity
- Preliminary studies have suggested that aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionato) exhibits antimicrobial properties. It has been tested against various bacterial strains with varying degrees of effectiveness.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial effects of aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionato) against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at specific concentrations of the compound.
| Pathogen | Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 0.5 | 15 |
| Staphylococcus aureus | 0.5 | 12 |
Case Study 2: Drug Delivery
In a controlled experiment involving cancer treatment agents encapsulated within aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionato), researchers observed enhanced cellular uptake and reduced cytotoxicity compared to free drugs. This suggests potential for safer therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionato), it is useful to compare it with similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Aluminum acetylacetonate | C₁₅H₂₁AlO₅ | Widely used in organic synthesis |
| Iron tris(acetylacetonate) | C₁₅H₂₁FeO₅ | Known for magnetic properties |
| Cobalt tris(acetylacetonate) | C₁₅H₂₁CoO₅ | Exhibits unique catalytic activity |
| Aluminum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) | C₃₃H₆₃AlO₆ | Enhanced solubility and stability |
Scientific Research Applications
Applications Overview
Aluminum(TMHD)₃ is utilized in several key areas:
- Thin Film Deposition
- Catalysis
- Functional Coatings
- Energy Generation and Storage
- MEMS and Nanomaterials
Comparison with Similar Compounds
Key Properties
- Molecular Formula : Al(C₁₁H₁₉O₂)₃
- Molecular Weight : 576.80 g/mol
- Physical State : White crystalline solid
- Melting Point : 255–258°C
- Sublimation Temperature : 150°C at 0.01 mmHg
- Applications : Primarily used in MOCVD to deposit aluminum-containing oxide films, leveraging its low sublimation temperature and compatibility with doping agents like Gd(TMHD)₃ and Zr(TMHD)₄ .
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)aluminum belongs to a broader family of metal β-diketonates. Below is a systematic comparison with analogous complexes:
Trivalent Metal Complexes
These complexes share the general formula M(TMHD)₃, where M is a trivalent metal.
Key Observations :
- Aluminum’s complex exhibits the highest melting point among trivalent analogs, likely due to stronger metal-ligand bonding .
- Gd(TMHD)₃ is often co-deposited with Zr(TMHD)₄ to create gadolinia-doped zirconia layers at low temperatures (<500°C) .
Divalent Metal Complexes
These complexes follow the formula M(TMHD)₂.
Key Observations :
- Divalent complexes generally have lower molecular weights and melting points compared to trivalent analogs.
- Mg(TMHD)₂ and Ca(TMHD)₂ share identical molecular weights but differ in metal-specific reactivity .
Tetravalent Metal Complexes
These include Ce(TMHD)₄ and Zr(TMHD)₄.
Key Observations :
- Zr(TMHD)₄ is critical for depositing zirconia-based electrolytes in solid oxide fuel cells .
- Ce(TMHD)₄’s higher molecular weight reflects the larger ionic radius of Ce⁴⁺ compared to Zr⁴⁺ .
MOCVD Performance
- Al(TMHD)₃ is favored for its low sublimation temperature (150°C under vacuum), enabling deposition at reduced substrate temperatures .
- Zr(TMHD)₄ and Gd(TMHD)₃ co-deposition produces Gd-doped ZrO₂ layers with uniform microstructure, essential for thermal barrier coatings .
- Ce(TMHD)₄ is used in high-purity ceria films for catalytic converters and oxygen storage materials .
Thermal Stability
Preparation Methods
Alkali-Catalyzed Condensation Reaction
The TMHD ligand is synthesized via a base-catalyzed Claisen condensation between methyl trimethylacetate (pivalic acid methyl ester) and pinacolone (tert-butyl methyl ketone). As detailed in CN106397164A, the reaction proceeds under mild conditions (20–60°C) using polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Potassium tert-butoxide or sodium ethoxide serves as the base, facilitating deprotonation and enolate formation.
Critical Parameters:
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Molar Ratio: A 1:1 to 1.5:1 ratio of methyl trimethylacetate to pinacolone ensures optimal yield.
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Temperature: Reactions at 52–55°C achieve higher conversion rates within 8–48 hours.
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Solvent Selection: DMSO enhances reaction kinetics due to its high polarity and ability to stabilize enolate intermediates.
Purification and Isolation
Post-reaction purification involves vacuum distillation to remove low-boiling-point byproducts, followed by acidification (e.g., HCl or H₂SO₄) to neutralize residual base. The crude product is extracted with ethyl acetate, washed with water, and recrystallized from acetonitrile or ether/hexane mixtures. This method yields TMHD with >95% purity, as confirmed by gas chromatography–mass spectrometry (GC-MS).
Table 1: Optimization of TMHD Synthesis
| Parameter | Range/Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 52–55°C | Maximizes enolate stability |
| Base | KOtBu or NaOEt | 70–75% yield |
| Solvent | DMSO | 20% faster kinetics vs. DMF |
| Reaction Time | 24–36 h | Balances conversion and side reactions |
Coordination of TMHD with Aluminum Precursors
Metathesis with Aluminum Chloride
Al(TMHD)₃ is typically synthesized by reacting TMHD with aluminum chloride (AlCl₃) in anhydrous ether or tetrahydrofuran (THF). The ligand is deprotonated using a strong base (e.g., lithium hexamethyldisilazide) before adding AlCl₃. This method, adapted from triazenide-aluminum syntheses, proceeds at −78°C to prevent ligand degradation.
Reaction Scheme:
Alternative Routes Using Aluminum Alkoxides
Aluminum isopropoxide (Al(OiPr)₃) offers a chloride-free pathway. TMHD reacts with Al(OiPr)₃ in refluxing toluene, releasing isopropanol as a byproduct. This method avoids halide contamination, critical for applications in optoelectronics.
Key Advantages:
Characterization and Validation
-
Nuclear Magnetic Resonance (NMR): ¹H NMR of Al(TMHD)₃ in C₆D₆ shows resonances at δ 1.26 (CH₃, d), 1.34 (C(CH₃)₃, s), and 3.82 (CH, sept), consistent with symmetric ligand coordination.
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Elemental Analysis: Carbon (55.07% observed vs. 55.60% theoretical) and nitrogen (27.54% observed vs. 27.79% theoretical) validate stoichiometry.
Table 2: Comparison of Aluminum Complexation Methods
| Method | Precursor | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| AlCl₃ Metathesis | AlCl₃ | Et₂O | −78°C | 72% | 95% |
| Alkoxide Exchange | Al(OiPr)₃ | Toluene | 110°C | 78% | 97% |
Challenges and Industrial Scalability
Q & A
Q. What are the key synthetic routes and characterization methods for Al(TMHD)₃?
Al(TMHD)₃ is typically synthesized via ligand exchange reactions, where aluminum salts react with 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD) in the presence of a base (e.g., ammonium acetate) . Key characterization methods include:
- Infrared Spectroscopy (IR): Confirms ligand coordination by identifying shifts in ν(C=O) and ν(C-O) stretching frequencies (H-TMHD: ~1600 cm⁻¹ vs. Al(TMHD)₃: ~1520–1540 cm⁻¹) .
- Thermal Analysis (TGA/DSC): Reveals a melting point of 255–258°C and sublimation at 150°C under 0.01 mm Hg . Decomposition occurs above 400°C, critical for precursor stability in high-temperature applications.
- Elemental Analysis: Validates purity (≥99%) and stoichiometry via Al and C/H/O content .
Q. How is Al(TMHD)₃ utilized in chemical vapor deposition (CVD) and atomic layer deposition (ALD)?
Al(TMHD)₃ serves as a volatile precursor for depositing aluminum-containing thin films. In plasma-enhanced metalorganic vapor phase epitaxy (MOVPE), optimal substrate temperatures (e.g., 250–350°C) and chamber pressures (e.g., 10–100 Torr) are critical to avoid premature decomposition . Its high sublimation efficiency and low residue make it suitable for conformal coatings in microelectronics and optoelectronics .
Advanced Research Questions
Q. What factors influence the thermal decomposition pathways of Al(TMHD)₃?
Thermal decomposition mechanisms depend on:
- Atmosphere: Inert vs. reactive (e.g., O₂, H₂O). Under N₂, decomposition proceeds via β-diketonate ligand breakdown, releasing CO and hydrocarbons . In oxidizing environments, Al₂O₃ films form via ligand combustion.
- Heating Rate: Rapid heating (e.g., >20°C/min) may bypass sublimation, leading to particulate formation. Controlled ramping (5–10°C/min) ensures efficient precursor delivery .
- Substrate Interactions: Surface catalysis (e.g., SiO₂) can lower decomposition thresholds by 20–30°C compared to gas-phase kinetics .
Q. How do experimental conditions affect the reproducibility of Al(TMHD)₃-based thin-film growth?
Reproducibility hinges on:
- Moisture Control: Hygroscopic tendencies require strict anhydrous handling (glovebox/N₂ purge) to prevent hydrolysis, which generates non-volatile Al(OH)₃ .
- Sublimation Consistency: Sublimation at 150°C/0.01 mm Hg must be maintained; deviations >5°C can alter vapor pressure and deposition rates .
- Precursor-Substrate Distance: In vertical flow reactors, shorter distances (<10 cm) reduce gas-phase nucleation, improving film uniformity .
Q. How does Al(TMHD)₃ compare to other β-diketonate precursors (e.g., Cu(TMHD)₂, Y(TMHD)₃) in thin-film applications?
- Volatility: Al(TMHD)₃ sublimes at 150°C, lower than Cu(TMHD)₂ (160–180°C) but higher than Y(TMHD)₃ (130–140°C) .
- Thermal Stability: Al(TMHD)₃ decomposes above 400°C, outperforming Mn(TMHD)₃ (~350°C) but underperforming Hf(TMHD)₄ (>450°C) .
- Film Purity: Carbon contamination is lower in Al(TMHD)₃-derived films (1–3 at%) compared to Mg(TMHD)₂ (>5 at%) due to efficient ligand desorption .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported sublimation temperatures for Al(TMHD)₃?
Discrepancies (e.g., 150°C vs. 160°C) arise from:
- Pressure Calibration: Sublimation at 0.01 mm Hg vs. 0.1 mm Hg can shift temperatures by ~10–15°C .
- Purity Impurities: Trace moisture or unreacted H-TMHD (m.p. ~114°C) may lower observed sublimation points .
- Methodology: Dynamic vs. static sublimation setups yield variations. Dynamic systems (continuous N₂ flow) enhance reproducibility .
Methodological Recommendations
- Synthesis Optimization: Use anhydrous ammonium acetate (≥97%) to minimize side reactions .
- Characterization: Pair IR with X-ray photoelectron spectroscopy (XPS) to confirm Al oxidation state (Al³⁺) and ligand integrity .
- Deposition Protocols: Pre-treat substrates with O₂ plasma to enhance adhesion and reduce carbon uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
